2-Methyl-4-nitropyridine
Overview
Description
2-Methyl-4-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotechnological Applications : A study by Tully et al. (2012) highlighted the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, producing new compounds with potential applications in pharmaceutical and biotechnological industries (Tully et al., 2012).
Photocatalysis and Organic Compound Conversion : Lorenc et al. (2004) reported that electronic states of derivatives like 2-ethylamino-3-methyl-4-nitropyridine show promise for efficient photocatalysis and photocatalytic conversion of organic compounds (Lorenc et al., 2004).
Proton Transfer Studies : Poór et al. (2006) studied the ultrafast proton transfer in 2-butylamino-6-methyl-4-nitropyridine N-oxide, revealing a decay lifetime of 150 ps to the ground state, which can be relevant in understanding molecular interactions (Poór et al., 2006).
Optical Properties and Hyperpolarizability : Velraj et al. (2015) discovered that compounds like 2-chloro-4-nitropyridine have high hyperpolarizability, making them potential candidates for optical applications (Velraj et al., 2015).
Nonlinear Optical Behavior : Andreazza et al. (1990) found that 3-methyl-4-nitropyridine-1-oxide organic crystals exhibit high optical nonlinear behavior, particularly in second-harmonic generation, which is crucial in the field of photonics (Andreazza et al., 1990).
Anticoccidial Activity : Morisawa et al. (1978) synthesized derivatives like 5- and 6-methyl-2-nitropyridine-4-carboxamides, which showed optimal anticoccidial activity, highlighting its potential in veterinary medicine (Morisawa et al., 1978).
Synthesis of Novel Compounds : Jukić et al. (2010) developed a novel synthesis method for derivatives such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, leading to new compounds with unique properties (Jukić et al., 2010).
Solvent Effects and Quantum Calculations : Lorenc (2005) investigated the effects of solvents on the electronic properties of derivatives like 2-(N-methylamino)-picolines, using quantum chemical calculations (Lorenc, 2005).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-4-nitropyridine belongs, are known to be key intermediates in the synthesis of various pharmaceutical and agrochemical compounds .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
It’s known that nitropyridines can be used as starting materials for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Pharmacokinetics
The properties of nitropyridines and their derivatives may vary depending on their specific chemical structure and the presence of functional groups .
Result of Action
As a nitropyridine derivative, it’s known to be a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 4-nitropyridine from pyridine N-oxide involves a nitration step and a reduction step. The nitration reaction is usually exothermic and can result in polynitration at higher temperatures . Therefore, controlling the reaction temperature is crucial to avoid the formation of undesired by-products .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPIDHRDNNZJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159244 | |
Record name | Pyridine, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13508-96-8 | |
Record name | Pyridine, 2-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13508-96-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7PGU7WKN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-4-nitropyridine N-oxide in chemical synthesis?
A1: this compound N-oxide serves as a crucial starting material for synthesizing substituted picolinic and fusaric acids. [] These acids are analogs of fusaric acid, a known inhibitor of dopamine β-hydroxylase. [] The N-oxide derivative allows for further modifications at the 4-position of the pyridine ring, expanding the possibilities for creating diverse analogs with potentially enhanced biological activity.
Q2: How is the structure of this compound N-oxide confirmed?
A2: The crystal structure of this compound N-oxide has been determined using X-ray diffraction. [] This technique provides precise information about the arrangement of atoms within the molecule, confirming its planar conformation and revealing the presence of intermolecular C—H⋯O contacts within the crystal lattice. [] This structural information is valuable for understanding the reactivity and potential interactions of the molecule in chemical reactions and biological systems.
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